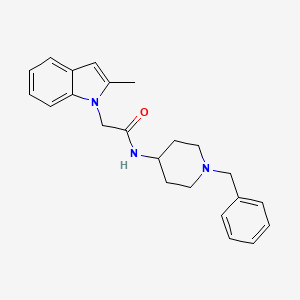

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide

Description

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted piperidine moiety linked via an acetamide group to a 2-methylindole ring. The compound’s structure combines features of both indole alkaloids and piperidine-based pharmacophores, which are commonly associated with central nervous system (CNS) activity and receptor binding .

Properties

Molecular Formula |

C23H27N3O |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(2-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C23H27N3O/c1-18-15-20-9-5-6-10-22(20)26(18)17-23(27)24-21-11-13-25(14-12-21)16-19-7-3-2-4-8-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,24,27) |

InChI Key |

OJCNETZEUYANCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Synthesis of the Indole Moiety: The indole moiety is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling of the Indole and Piperidine Derivatives: The final step involves coupling the indole derivative with the piperidine derivative using an appropriate coupling agent, such as carbodiimides, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Piperidine Derivative Preparation

The 1-benzyl-4-piperidinyl group is synthesized through:

-

Alkylation : Benzyl bromide reacts with piperidine to form the benzylated derivative.

-

Functionalization : Activation of the piperidine nitrogen for subsequent amide coupling.

Amide Bond Formation

The amide linkage is formed via:

-

Carboxylic acid activation : Conversion of the indole-acetamide carboxylic acid to an acyl chloride or activation using coupling agents (e.g., EDC, DCC) .

-

Coupling : Reaction with the piperidine derivative’s amine group to yield the final product.

Amide Coupling

The coupling reaction proceeds through nucleophilic substitution. The activated carbonyl reacts with the amine’s lone pair, forming the amide bond. Solvents like DMF or DMSO facilitate this step .

Isomerization (if applicable)

Piperidine derivatives may exhibit isomerism. For example, trans-isomers can convert to more stable cis-forms under prolonged reaction conditions, as observed in related piperidine systems .

Analytical Characterization

The synthesized compound undergoes rigorous analysis to confirm structural integrity:

Spectroscopic Methods

-

NMR : Proton and carbon NMR to verify amide bond formation and aromatic proton environments.

-

Mass Spectrometry : High-resolution MS to confirm molecular weight and purity.

Chromatographic Methods

-

HPLC : Monitoring reaction progress and ensuring absence of side products.

Hydrolysis

The amide bond may hydrolyze under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Electrophilic Substitution

The indole moiety’s aromatic system allows for further derivatization (e.g., bromination or alkylation) at positions directed by substituents.

Comparison with Analogous Compounds

This synthesis pathway highlights the compound’s versatility, with opportunities for structural modifications to explore pharmacological applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide exhibit significant antimicrobial properties. For example, studies show that certain acetamide derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against human colorectal carcinoma cell lines (HCT116). Some derivatives demonstrated potent cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antitubercular Activity

In vitro studies have reported that similar compounds show antitubercular activity against Mycobacterium tuberculosis H37Rv. The active compounds were assessed for their effects on critical mycobacterial enzymes, indicating a potential pathway for therapeutic intervention in tuberculosis treatment .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The methyl group at the 2-position of the indole ring distinguishes the target compound from analogs. For example:

- N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide (PubChem entry ) lacks the 2-methyl group, which may reduce steric hindrance and alter binding affinity.

- N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide (CAS 68935-42-2 ) features a 5-methoxy and 2-methyl substitution on the indole ring but positions the acetamide on an ethyl side chain (3-position) instead of the 1-position. This structural difference likely impacts receptor interaction and solubility.

Key Implications :

Piperidine and Benzyl Modifications

Variations in the piperidine substituents influence pharmacokinetic properties:

- N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide (psychoactive analog ) replaces the benzyl group with a phenylethyl chain and introduces a butenamide linkage. This modification is associated with psychoactive effects, suggesting the benzyl group in the target compound may mitigate such activity.

- N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide (compound 40005 ) uses a diphenylpropyl group instead of benzyl-piperidine, demonstrating how bulkier substituents can affect solubility and synthetic complexity.

Key Implications :

Heterocyclic Core Replacements

Replacement of the indole or piperidine core alters bioactivity:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (benzothiazole analog ) substitutes indole with a benzothiazole ring. Benzothiazoles are known for antimicrobial and anticancer activity, highlighting the role of heterocyclic cores in target specificity.

- Pyrido[2,3-b]indoles (synthesized via Pd-catalyzed amidation ) integrate additional nitrogen atoms, which may enhance hydrogen-bonding interactions compared to the target compound’s simpler indole structure.

Key Implications :

Biological Activity

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide, a compound featuring a piperidine and indole moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 324.42 g/mol. Its structure includes a benzyl group attached to a piperidine ring and an indole derivative, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, derivatives of piperidine have shown effectiveness against various viruses, including hepatitis C and influenza viruses. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases . While specific data on this compound is limited, its structural analogs suggest potential efficacy in antiviral applications.

Neuropharmacological Effects

Piperidine derivatives are frequently investigated for their neuropharmacological effects. The compound may act as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease . Studies have shown that similar compounds can modulate neurotransmitter systems, leading to improved cognitive functions in animal models.

Anti-inflammatory Properties

Compounds with indole structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) . Although specific studies on this compound are scarce, the presence of the indole moiety suggests potential anti-inflammatory activity that warrants further investigation.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide, and how is structural integrity validated?

- Methodology : Synthesis typically involves condensation of 1-benzyl-4-piperidone with 2-(2-methyl-1H-indol-1-yl)acetic acid derivatives. Key steps include amide bond formation under carbodiimide coupling (e.g., EDC/HOBt) and purification via column chromatography.

- Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement. High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC assesses purity (>95%) .

- Critical Parameters : Monitor reaction temperature (20–25°C), pH during coupling (6–7), and solvent polarity during crystallization (e.g., ethyl acetate/hexane mixtures) .

Q. Which in vitro models are appropriate for evaluating the biological activity of this compound?

- Models :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or histamine receptors) using HEK-293 cells expressing cloned human receptors.

- Enzyme Inhibition : Fluorometric assays for kinases or acetylcholinesterase, measuring IC₅₀ via kinetic fluorescence .

- Key Parameters : Include positive controls (e.g., known inhibitors), Z’-factor for assay robustness, and time-resolved measurements to account for compound stability .

Q. What are the primary challenges in characterizing the compound’s stability under physiological conditions?

- Degradation Pathways : Hydrolysis of the acetamide group in acidic/basic buffers (pH <3 or >10) and oxidation of the indole moiety.

- Analytical Solutions : Use LC-MS to identify degradation products (e.g., free indole derivatives) and accelerated stability studies (40°C/75% RH) to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on receptor subtype selectivity be resolved?

- Approach :

- Comparative Binding Assays : Test the compound against a panel of related receptors (e.g., 5-HT₁A vs. 5-HT₂A) using homogenized brain tissue or transfected cells.

- Structural Analysis : Perform molecular docking with receptor crystal structures to identify key interactions (e.g., piperidinyl-benzyl group in hydrophobic pockets) .

- Case Study : A study on analogous piperidinyl-acetamides showed that N-benzyl substitution enhances 5-HT₁A affinity by 10-fold compared to N-isopropyl derivatives .

Q. What strategies improve the pharmacokinetic profile without compromising target engagement?

- Modifications :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) on the benzyl ring to enhance aqueous solubility while maintaining logP <3.

- Metabolic Stability : Replace the 2-methylindole with a halogenated analog to reduce CYP450-mediated oxidation .

- In Vivo Validation : Use microsomal stability assays (e.g., liver microsomes + NADPH) and PK studies in rodent models to assess bioavailability .

Q. How can researchers address discrepancies in reported EC₅₀ values across cell lines?

- Root Causes : Variability in receptor density, endogenous signaling pathways, or assay conditions (e.g., serum concentration).

- Mitigation :

- Standardized Protocols : Use serum-free media and normalize data to housekeeping genes (e.g., GAPDH).

- Orthogonal Assays : Validate functional activity via cAMP accumulation (for GPCRs) or calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.